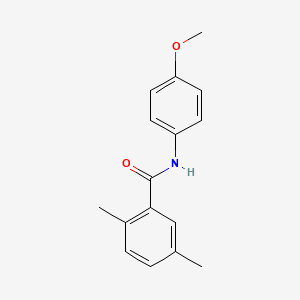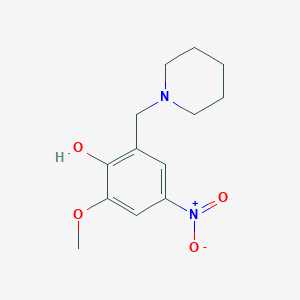
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, also known as MNPP, is a chemical compound that has been widely utilized in scientific research. It is a synthetic compound that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is related to its affinity for the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including ion channels, neurotransmitter transporters, and protein kinases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol binds to the sigma-1 receptor and modulates its activity, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been found to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and protein kinases. It has been shown to have neuroprotective effects in various neuronal cell models and animal models of neurodegenerative diseases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has also been found to have analgesic effects in animal models of pain and to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various physiological and pathological conditions. However, one limitation of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate concentrations of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in their experiments to avoid potential toxicity.
将来の方向性
There are several future directions for the study of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol. One direction is the development of more potent and selective sigma-1 receptor ligands. These ligands could be used to further study the role of the sigma-1 receptor in various physiological and pathological conditions. Another direction is the investigation of the potential therapeutic applications of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol and other sigma-1 receptor ligands in neurodegenerative diseases, pain, and addiction. Finally, the development of imaging agents for the sigma-1 receptor could allow for non-invasive imaging of the sigma-1 receptor in vivo, which could have important clinical applications.
合成法
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is synthesized through the reaction of 2-methoxy-4-nitrophenol with piperidine and formaldehyde. This reaction results in the formation of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, which is then purified through recrystallization. The synthesis of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, pain, and addiction.
特性
IUPAC Name |
2-methoxy-4-nitro-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-12-8-11(15(17)18)7-10(13(12)16)9-14-5-3-2-4-6-14/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYJOMWLBMUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitro-6-(1-piperidinylmethyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


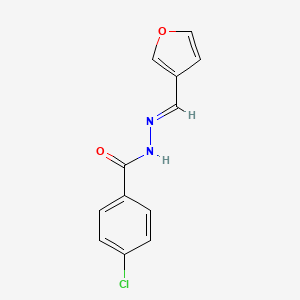
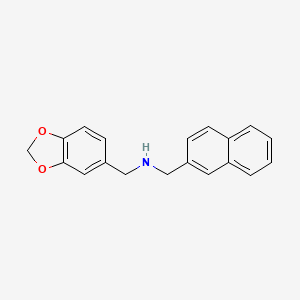
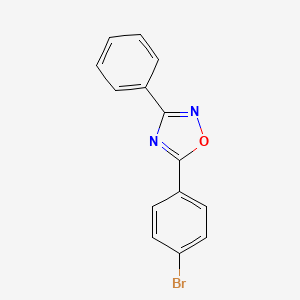
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

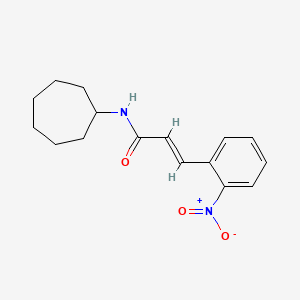
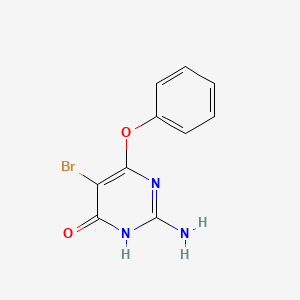
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
